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molecular formula C12H15BrO B8593681 1-bromo-4-[2-(cyclopropylmethoxy)ethyl]Benzene

1-bromo-4-[2-(cyclopropylmethoxy)ethyl]Benzene

Cat. No. B8593681
M. Wt: 255.15 g/mol
InChI Key: XASOHGHFOUYWNR-UHFFFAOYSA-N
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Patent
US08357721B2

Procedure details

To a suspension under nitrogen of 656.5 mg (16.4 mmol) of NaH (at 60% in oil) in 15 ml of DMF is added over 10 minutes a solution of 3 g (14.9 mmol) of 2-(4-bromophenyl)ethanol in 5 ml of DMF. After stirring for 30 minutes at room temperature, the reaction medium is cooled to 10° C. and a solution of 2.4 g (17.9 mmol) of (bromomethyl)cyclopropane in 10 ml of DMF is added over 15 minutes.
Name
Quantity
656.5 mg
Type
reactant
Reaction Step One
Quantity
3 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
2.4 g
Type
reactant
Reaction Step Two
Name
Quantity
10 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[H-].[Na+].[Br:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][OH:12])=[CH:6][CH:5]=1.Br[CH2:14][CH:15]1[CH2:17][CH2:16]1>CN(C=O)C>[Br:3][C:4]1[CH:9]=[CH:8][C:7]([CH2:10][CH2:11][O:12][CH2:14][CH:15]2[CH2:17][CH2:16]2)=[CH:6][CH:5]=1 |f:0.1|

Inputs

Step One
Name
Quantity
656.5 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
3 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CCO
Name
Quantity
15 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
5 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
2.4 g
Type
reactant
Smiles
BrCC1CC1
Name
Quantity
10 mL
Type
solvent
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
After stirring for 30 minutes at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the reaction medium is cooled to 10° C.

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
Smiles
BrC1=CC=C(C=C1)CCOCC1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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